A Senior Application Scientist's Technical Guide to 1-Bromo-5-fluoronaphthalene (CAS No. 315-56-0)
A Senior Application Scientist's Technical Guide to 1-Bromo-5-fluoronaphthalene (CAS No. 315-56-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-5-fluoronaphthalene is a strategically important bifunctional building block in modern organic synthesis. Its naphthalene core, substituted with two distinct halogens—a bromine atom amenable to a wide array of cross-coupling reactions and a fluorine atom that can profoundly influence molecular properties—makes it a valuable precursor in medicinal chemistry and materials science.[1] The strategic placement of the bromo and fluoro groups allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The protocols and insights contained herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic campaigns.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key physicochemical data for 1-Bromo-5-fluoronaphthalene are summarized below.
Table 1: Physicochemical Properties of 1-Bromo-5-fluoronaphthalene
| Property | Value | Source(s) |
| CAS Number | 315-56-0 | [2][3][4][5] |
| Molecular Formula | C₁₀H₆BrF | [2][5] |
| Molecular Weight | 225.06 g/mol | [3][5] |
| Appearance | Liquid, semi-solid, or solid lump | [3] |
| Melting Point | 18-19 °C | [2][4] |
| Boiling Point | 85-90 °C at 0.5 mmHg | [2] |
| Density | 1.563 g/cm³ | [2] |
| Flash Point | 130.8 °C | [2] |
| Refractive Index | 1.638 | [2] |
| LogP | 3.741 | [2] |
| Purity (Typical) | ≥97% | [2][3] |
1.1. Safety & Handling
1-Bromo-5-fluoronaphthalene is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[6][7]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][5][6]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection.[6][8][9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash skin thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8][10]
Synthesis of 1-Bromo-5-fluoronaphthalene
The synthesis of 1-bromo-5-fluoronaphthalene is not commonly detailed as a standard laboratory preparation in literature, as it is readily available commercially. However, a logical and established synthetic route would involve the bromination of 1-fluoronaphthalene. This approach leverages the directing effects of the fluorine atom on the naphthalene scaffold.
2.1. Conceptual Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1-naphthylamine:
-
Schiemann Reaction: Conversion of 1-naphthylamine to 1-fluoronaphthalene via a diazonium salt intermediate.
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position of 1-fluoronaphthalene.
The fluorine atom is an ortho-, para-director in electrophilic aromatic substitution. In the naphthalene ring system, this directs incoming electrophiles to the C2, C4, and C5 positions. The C5 and C8 (peri) positions are electronically and sterically distinct, often leading to mixtures that require careful purification.
Diagram 1: Proposed Synthesis of 1-Bromo-5-fluoronaphthalene
Caption: Proposed two-step synthesis of the target compound.
2.2. Detailed Experimental Protocol: Bromination of 1-Fluoronaphthalene
This protocol is a representative procedure for the electrophilic bromination of an activated naphthalene ring system.[11]
-
Materials: 1-Fluoronaphthalene (1 eq.), Bromine (1.05 eq.), Carbon tetrachloride (or a suitable alternative solvent like dichloromethane), Powdered sodium hydroxide.
-
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1-fluoronaphthalene in carbon tetrachloride.
-
Warm the mixture to a gentle reflux.
-
Slowly add bromine dropwise into the solution. The rate of addition should be controlled to manage the evolution of hydrogen bromide (HBr) gas, which should be directed to a scrubber.
-
After the addition is complete, continue to stir the reaction at a gentle reflux for several hours until the evolution of HBr ceases.
-
Cool the reaction mixture and distill the solvent under reduced pressure.
-
Causality Note: The crude product often contains residual acid. To neutralize this and prevent degradation, the residue is mixed with powdered sodium hydroxide and stirred at 90-100°C for a few hours.[11] This step is crucial for the long-term stability of the product.
-
The product is then purified by vacuum distillation to yield 1-bromo-5-fluoronaphthalene.
-
Validation: The purity and identity of the final product must be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Key Reactions and Synthetic Utility in Drug Development
The true value of 1-bromo-5-fluoronaphthalene lies in its capacity to serve as a scaffold for building molecular complexity. The differential reactivity of the C-Br and C-F bonds is central to its utility. The C-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions.
The fluorine atom, while generally unreactive to substitution, exerts significant electronic effects. Its high electronegativity can influence the acidity of nearby protons, modulate the pKa of functional groups introduced elsewhere on the molecule, and block sites of metabolism.[12][13][14] These are highly desirable effects in medicinal chemistry for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds.[15][16] It involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex.[16][17] 1-Bromo-5-fluoronaphthalene is an excellent substrate for this reaction.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-Fluoro-1-(phenyl)naphthalene
-
Rationale: This protocol demonstrates the formation of a biaryl structure, a common motif in pharmaceuticals.[18] The choice of catalyst, base, and solvent system is critical for achieving high yield and preventing side reactions like protodeboronation of the boronic acid.[19]
-
Materials: 1-Bromo-5-fluoronaphthalene (1 eq.), Phenylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), 2M Sodium carbonate solution, Toluene.
-
Procedure:
-
To a reaction vessel, add 1-bromo-5-fluoronaphthalene, phenylboronic acid, and toluene.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: This step is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds.[20][21] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines, providing access to a vast array of aniline derivatives that would be difficult to synthesize via classical methods.[20][22]
Protocol: Synthesis of N-benzyl-5-fluoro-1-naphthylamine
-
Rationale: This protocol illustrates the formation of a secondary aryl amine. The choice of ligand for the palladium catalyst is crucial; bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are typically required to facilitate the key reductive elimination step and achieve high catalytic turnover.[23]
-
Materials: 1-Bromo-5-fluoronaphthalene (1 eq.), Benzylamine (1.2 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), Xantphos (ligand, 0.05 eq.), Sodium tert-butoxide (base, 1.4 eq.), Toluene.
-
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add dry, degassed toluene, followed by 1-bromo-5-fluoronaphthalene and benzylamine.
-
Causality Note: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical. It facilitates the deprotonation of the amine-palladium complex within the catalytic cycle, which is a necessary step before the final bond-forming reductive elimination.[23]
-
Seal the flask and heat the reaction mixture at 100-110 °C for 16-24 hours. Monitor by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Validation: Characterize the final product by NMR and HRMS to confirm its identity and purity.
-
Conclusion
1-Bromo-5-fluoronaphthalene is a high-value synthetic intermediate whose utility is rooted in the orthogonal reactivity of its halogen substituents. It provides a robust platform for introducing the fluoronaphthyl moiety into target molecules, a common strategy in drug discovery for enhancing potency and optimizing pharmacokinetic profiles.[12][13] Mastery of its application in key transformations, particularly palladium-catalyzed cross-coupling reactions, empowers chemists to efficiently construct novel and complex molecular entities. The protocols and principles outlined in this guide serve as a foundation for the rational application of this versatile building block in research and development.
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